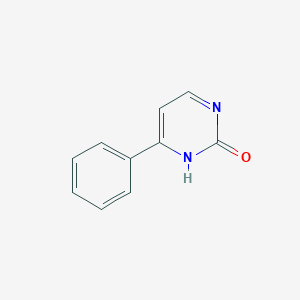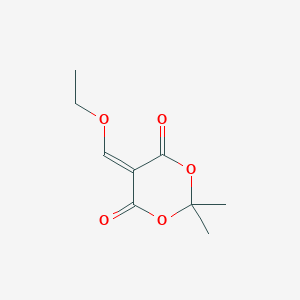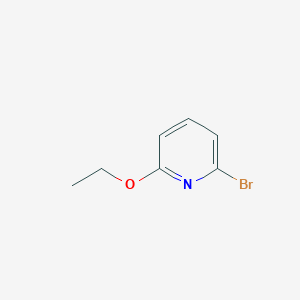
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, also known as PACBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of neuroscience and pharmacology. PACBA is a derivative of benzamide and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for further study. In
Mecanismo De Acción
The mechanism of action of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves its binding to specific receptors in the brain, including serotonin receptors and dopamine receptors. By binding to these receptors, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid can modulate their activity and alter the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter activity can have a range of effects on brain function and behavior, including changes in mood, appetite, and sleep.
Efectos Bioquímicos Y Fisiológicos
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the modulation of serotonin and dopamine receptor activity, as well as the inhibition of enzymes involved in the metabolism of these neurotransmitters. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in studies. Additionally, 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been well-characterized in the literature, with numerous studies investigating its properties and applications. However, one limitation of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research on 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid, including further investigation of its mechanism of action and its potential therapeutic applications. One area of interest is the development of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid derivatives with improved selectivity and efficacy for specific receptors in the brain. Additionally, there is potential for the use of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in the development of new drugs for the treatment of mood disorders and other neurological conditions. Further studies are needed to fully explore the potential of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid and its derivatives in these areas.
Métodos De Síntesis
The synthesis of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid involves the reaction of 4-phenylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to yield 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid in its pure form. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties and applications of 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid.
Aplicaciones Científicas De Investigación
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been the subject of numerous scientific studies due to its potential applications in the fields of neuroscience and pharmacology. One area of interest is its ability to modulate the activity of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a critical role in regulating mood, appetite, and sleep. 2-(4-Phenylpiperazine-1-carbonyl)benzoic acid has been found to selectively bind to certain subtypes of serotonin receptors and modulate their activity, making it a potential therapeutic agent for the treatment of mood disorders such as depression and anxiety.
Propiedades
Número CAS |
72547-58-1 |
|---|---|
Nombre del producto |
2-(4-Phenylpiperazine-1-carbonyl)benzoic acid |
Fórmula molecular |
C18H18N2O3 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H18N2O3/c21-17(15-8-4-5-9-16(15)18(22)23)20-12-10-19(11-13-20)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,22,23) |
Clave InChI |
CQJNRWLTKIHAMK-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8,9-dimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184056.png)

![6,8,9-trimethyl-11H-indolo[3,2-c]quinoline](/img/structure/B184059.png)



![6-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B184065.png)






